molecular formula C17H18FNO4 B5525240 dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5525240
M. Wt: 319.33 g/mol
InChI Key: KALSHWKRMSJLAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multi-component reactions, Hantzsch condensation, and various catalytic and non-catalytic methods. Studies have developed efficient synthesis protocols for structurally diverse pyridinones and pyrans via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, demonstrating the synthesis versatility and chemical reactivity of such compounds (Jing Sun et al., 2011).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods (such as NMR, IR, UV, and fluorescence) are pivotal in determining the molecular structure, providing insights into the conformation, stereochemistry, and electronic properties of dihydropyridine derivatives. Theoretical calculations, including DFT and TDDFT, complement these experimental techniques, offering a deeper understanding of molecular orbitals and absorption/emission spectra, as exemplified in studies on dihydropyridine derivatives (Yi Li et al., 2014).

Chemical Reactions and Properties

The reactivity of dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in chemical reactions is influenced by its structural features, facilitating diverse transformations. For instance, the addition reactions of heterocyclic compounds with dimethyl acetylenedicarboxylate lead to the formation of novel cyclopenta[cyclobuta]pyrrole derivatives, illustrating the compound's ability to undergo cycloaddition reactions and form complex structures (R. Acheson et al., 1980).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior and applications of dihydropyridine derivatives. Techniques such as X-ray crystallography provide detailed information on the crystal structures, aiding in the comprehension of the compounds' physical characteristics and their implications for solubility and stability (Z. Karczmarzyk & W. Malinka, 2004).

Scientific Research Applications

Enantioselectivity in Kinetic Resolution

The compound dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is utilized in studies exploring the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine derivatives. Research indicates that the presence of a methyl ester at the 5-position and a long or branched acyl chain at C3 significantly enhances the enantioselective ratio, providing insights into the stereoselective reactions of such compounds (Sobolev et al., 2002).

Development of Fluorescent Molecular Probes

Dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate serves as a precursor in the synthesis of fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is useful for creating ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Synthesis and Characterization of Pyridinedicarboxamides

The synthesis and spectroscopic characterization of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides derived from dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate have been reported. These studies provide valuable insights into the optical properties and structure-activity relationships of 1,4-dihydropyridines, potentially aiding in the development of new drugs (Li et al., 2014).

Green Synthesis of Dihydropyridines

Research into the catalyst-free synthesis of functionalized 1,4-dihydropyridine derivatives underlines the environmental benefits of utilizing dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in aqueous ethanol. This method highlights the advantages of safety, short reaction times, and high yields in the synthesis of new compounds (Shabalala et al., 2016).

properties

IUPAC Name

dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSHWKRMSJLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution containing 119 g of 2-fluorobenzaldehyde, 600 ml of methanol and 255 ml of methyl acetoacetate was added 200 ml of concentrated ammonium hydroxide whereupon an exothermic reaction ensued. The reaction mixture was stirred at ambient temperature for 30 minutes, next refluxed a few hours and then allowed to stand at room temperature overnight (about 15 hours). The yellow solid that crystallized was collected, washed with ether and dried in an oven at 50°-60° C. to yield 201 g of dimethyl 4-(2-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, m.p. 206°-208° C. Concentration of the mother liquor yielded another 26.4 g of the product, m.p. 204°-206° C. The total yield was 74%.
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Synthesis routes and methods II

Procedure details

As shown hereinbelow in Example 1, the intermediate 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid was prepared in very good yield by first adding concentrated aqueous ammonia to a mixture of 2-fluorobenzaldehyde and methyl acetoacetate in methanol to produce dimethyl 4-(2-fluorophenyl)-1,4-dihyro-2,6-dimethyl-3,5-pyridinedicarboxylate, oxidizing the 1,4-dihydro compound with 4N nitric acid to produce dimethyl 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate and saponifying the latter ester by heating it with sodium hydroxide in aqueous methanol at about 60°-65° C. to produce 4-(2-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid.
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